[4-(2-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
This compound belongs to the class of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . It interacts with alpha1-adrenergic receptors (α1-ARs) , which play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate . These receptors are also associated with various neurodegenerative and psychiatric conditions .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions need further investigation.
Scientific Research Applications
Research on this compound focuses on its potential therapeutic applications. Notably, it exhibits alpha1-adrenergic affinity , making it relevant for neurological conditions. specific applications in chemistry, biology, medicine, and industry require further exploration.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of study. It likely involves modulation of α1-ARs, impacting smooth muscle contraction and neurotransmitter signaling .
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness among related compounds. Further research is needed to identify similar molecules and explore their properties.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-22-17(14-15(21-22)19-8-5-13-27-19)20(25)24-11-9-23(10-12-24)16-6-3-4-7-18(16)26-2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
NIHDWHZDOAXRDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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